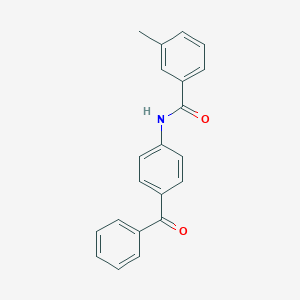![molecular formula C12H10ClNS B326347 N-(4-chlorophenyl)-N-[(3-methyl-2-thienyl)methylene]amine](/img/structure/B326347.png)
N-(4-chlorophenyl)-N-[(3-methyl-2-thienyl)methylene]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-N-[(3-methyl-2-thienyl)methylene]amine is an organic compound that belongs to the class of imines It is characterized by the presence of a 4-chloroaniline moiety and a 3-methylthiophene group connected through a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N-[(3-methyl-2-thienyl)methylene]amine typically involves the condensation reaction between 4-chloroaniline and 3-methylthiophene-2-carbaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
N-(4-chlorophenyl)-N-[(3-methyl-2-thienyl)methylene]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Hydroxylated or aminated derivatives.
科学的研究の応用
N-(4-chlorophenyl)-N-[(3-methyl-2-thienyl)methylene]amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: Used in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of N-(4-chlorophenyl)-N-[(3-methyl-2-thienyl)methylene]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and the nature of the target molecule.
類似化合物との比較
Similar Compounds
- 4-chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline
- 4-chloro-N-methylaniline
- 4-chloroaniline
Uniqueness
N-(4-chlorophenyl)-N-[(3-methyl-2-thienyl)methylene]amine is unique due to the presence of the 3-methylthiophene group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the design of enzyme inhibitors or materials with unique optical properties.
特性
分子式 |
C12H10ClNS |
|---|---|
分子量 |
235.73 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-1-(3-methylthiophen-2-yl)methanimine |
InChI |
InChI=1S/C12H10ClNS/c1-9-6-7-15-12(9)8-14-11-4-2-10(13)3-5-11/h2-8H,1H3 |
InChIキー |
RYWMGTXQNYKFIY-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)C=NC2=CC=C(C=C2)Cl |
正規SMILES |
CC1=C(SC=C1)C=NC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-phenoxyacetohydrazide](/img/structure/B326266.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitrobenzohydrazide](/img/structure/B326267.png)
![(6E)-3-(diethylamino)-6-[[2-(4-nitrophenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B326275.png)

![4-[(2,4-Dinitrophenyl)amino]benzamide](/img/structure/B326279.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-biphenylcarboxamide](/img/structure/B326281.png)
![N-methyl-N-[4-[(2-oxoindol-3-yl)amino]phenyl]acetamide](/img/structure/B326282.png)
![4-N,4-N-diethyl-1-N-[(Z)-(2-methylindol-3-ylidene)methyl]benzene-1,4-diamine](/img/structure/B326283.png)

![4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]benzamide](/img/structure/B326285.png)

![4-{[(4-Ethoxyphenyl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B326287.png)
![5-[(E)-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}AMINO]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE](/img/structure/B326289.png)

